REACTION_SMILES
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[Al+3:2].[CH2:7]([CH2:8][CH2:9][CH3:10])[NH:11][c:12]1[cH:13][c:14]([C:15]#[N:16])[cH:17][c:18]([S:27]([NH2:28])(=[O:29])=[O:30])[c:19]1[O:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[CH3:38][O:39][CH2:40][CH2:41][O:42][CH3:43].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[OH2:37]>>[CH2:7]([CH2:8][CH2:9][CH3:10])[NH:11][c:12]1[cH:13][c:14]([CH2:15][NH2:16])[cH:17][c:18]([S:27]([NH2:28])(=[O:29])=[O:30])[c:19]1[O:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCNc1cc(C#N)cc(S(N)(=O)=O)c1Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCNc1cc(CN)cc(S(N)(=O)=O)c1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |